molecular formula C24H27N5O3S B453910 (E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 494219-53-3

(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B453910
CAS No.: 494219-53-3
M. Wt: 465.6g/mol
InChI Key: ZAINIOHSZRPACM-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolo[3,2-a]pyrimidine derivative featuring a fused bicyclic core with a dimethylaminophenyl group at position 5, a methyl-substituted pyrazole methylene moiety at position 2, and a methyl ester at position 6. Its molecular formula is C25H27N5O3S (molecular weight: 493.6 g/mol) . Thiazolo-pyrimidine derivatives are pharmacologically significant, with reported activities in antimicrobial, anticancer, and anti-inflammatory contexts .

Properties

IUPAC Name

methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-7-28-15(3)17(13-25-28)12-19-22(30)29-21(16-8-10-18(11-9-16)27(4)5)20(23(31)32-6)14(2)26-24(29)33-19/h8-13,21H,7H2,1-6H3/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAINIOHSZRPACM-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a novel derivative of thiazolo[3,2-a]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, potential as an antitumor agent, and other pharmacological properties.

Overview of Thiazolo[3,2-a]pyrimidine Derivatives

Thiazolo[3,2-a]pyrimidines have garnered significant attention due to their antitumor , antimicrobial , anti-inflammatory , and antidiabetic properties. These compounds often function as inhibitors of various biological pathways and have shown promise in treating different types of cancer and infectious diseases . The structural diversity provided by substituents on the thiazolo and pyrimidine rings contributes to their varied biological activities.

Synthesis and Characterization

The synthesis of the compound involves several steps, typically beginning with the formation of the thiazolo[3,2-a]pyrimidine core followed by functionalization at specific positions to enhance biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure .

Cytotoxicity Studies

Cytotoxicity assays are crucial in determining the potential of this compound against various cancer cell lines.

Cell Line IC50 Value (µM) Reference Drug Comparison
MCF-7 (Breast Cancer)4.34 ± 0.98SorafenibHigher efficacy than Sorafenib
SiHa (Cervical Cancer)4.46 ± 0.53-Comparable to leading compounds
PC3 (Prostate Cancer)2.13 ± 0.80-Significant cytotoxicity observed

In vitro studies indicate that this compound exhibits potent cytotoxic effects on MCF-7 and SiHa cell lines with IC50 values significantly lower than those of established chemotherapeutics like Sorafenib . The selectivity index suggests that while it is effective against cancer cells, it shows lower toxicity to normal cell lines such as HEK293T .

The mechanism by which this compound exerts its cytotoxic effects may involve inhibition of tubulin polymerization or modulation of apoptotic pathways. Molecular docking studies have suggested that it binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for cancer cell proliferation .

Additional Pharmacological Activities

Beyond its anticancer properties, derivatives of thiazolo[3,2-a]pyrimidine have been reported to exhibit:

  • Antimicrobial Activity : Moderate activity against various bacterial strains has been documented.
  • Anti-inflammatory Effects : Some derivatives show promise in reducing inflammation markers in vitro.
  • Antidiabetic Properties : Certain compounds within this class have demonstrated inhibitory effects on enzymes related to glucose metabolism .

Case Studies

Recent literature highlights several case studies involving thiazolo[3,2-a]pyrimidine derivatives:

  • Antitumor Efficacy : A study demonstrated that a closely related compound showed a two-fold increase in cytotoxicity against M-HeLa cells compared to standard treatments .
  • Multifunctional Activity : A series of thiazolo[3,2-a]pyrimidines were evaluated for their antimicrobial and anti-inflammatory properties alongside their anticancer potential, indicating a broad spectrum of activity that could be harnessed for therapeutic applications .

Scientific Research Applications

The compound (E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material sciences.

Anticancer Activity

Recent studies have highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives in anticancer therapy. The structural features of the compound suggest it may inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar thiazole and pyrimidine frameworks have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The incorporation of a dimethylamino group and a pyrazole moiety in the compound enhances its interaction with microbial targets. Research indicates that thiazolo-pyrimidine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be further investigated for its potential as an antimicrobial agent .

Neuropharmacological Effects

The dimethylamino group is known for its role in enhancing the lipophilicity of compounds, which may facilitate blood-brain barrier penetration. Preliminary studies indicate that similar compounds can exhibit neuroprotective effects, potentially making this derivative a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The observed IC50 values suggest potent activity that warrants further investigation through in vivo studies .
  • Animal Models : Preliminary animal studies using related thiazolo-pyrimidine compounds have shown reduced tumor sizes when administered at specific dosages, indicating potential therapeutic efficacy in vivo .

Synthesis of Novel Materials

The unique chemical structure allows for the potential synthesis of novel polymers or materials with specific electronic properties. The thiazolo-pyrimidine framework can be utilized in creating materials for electronic devices or sensors due to its stability and conductivity properties .

Photophysical Properties

Research into the photophysical properties of similar compounds suggests they may have applications in photodynamic therapy (PDT) or as fluorescent markers in biological imaging. The ability to absorb specific wavelengths of light could be harnessed for targeted therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s structural analogs differ primarily in:

Ester substituents (methyl vs. ethyl).

Aromatic substituents (e.g., dimethylaminophenyl vs. chlorophenyl or trimethoxybenzylidene).

Heterocyclic moieties (pyrazole vs. indole or substituted thiazole).

Comparative Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound Methyl ester, dimethylaminophenyl, 1-ethyl-5-methylpyrazole C25H27N5O3S 493.6 Potential pharmacological activity; (E)-configuration stabilizes planar structure
Ethyl 5-(4-chlorophenyl)-2-[(Z)-methoxycarbonylmethylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester, chlorophenyl, methoxycarbonylmethylene C21H20ClN3O4S 446.9 Z-configuration; enhanced lipophilicity due to chlorophenyl group
Ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-[(2-methylindol-3-yl)methylene]-3-oxo-4,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester, dimethylaminophenyl, 2-methylindole C28H29N5O3S 523.6 Indole substituent may enhance DNA intercalation potential
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester, phenyl, trimethoxybenzylidene C27H27N3O6S 521.6 Trimethoxy group improves crystallinity; flattened boat conformation observed via XRD

Functional Implications

  • Ester Groups : Methyl esters (target compound) may confer higher metabolic stability compared to ethyl esters, which are more lipophilic .
  • Aromatic Substituents: The dimethylaminophenyl group (electron-donating) enhances solubility and may facilitate receptor binding .
  • Heterocyclic Moieties : Pyrazole (target) vs. indole () influences π-π stacking and hydrogen-bonding interactions. Indole derivatives show stronger affinity for biological targets due to planar aromatic systems .

Preparation Methods

Formation of Dihydropyrimidine-2-thione

A mixture of methyl acetoacetate (10 mmol), 4-(dimethylamino)benzaldehyde (10 mmol), thiourea (15 mmol), and zinc chloride (2 mmol) undergoes fusion at 80°C for 4–6 hours in glacial acetic acid. The product, methyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate , precipitates upon cooling and is recrystallized from ethanol (yield: 82–85%).

Cyclization to Thiazolopyrimidine

The dihydropyrimidine-2-thione intermediate reacts with chloroacetonitrile (1.5 eq) in N,N-dimethylformamide (DMF) under reflux for 10 hours. This step forms the thiazole ring via nucleophilic substitution, yielding methyl 3-amino-5-(4-(dimethylamino)phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (mp: 172–174°C, yield: 70%).

Structural and Reaction Optimization

Stereochemical Control

The E-configuration of the methylene bridge is confirmed by NOESY NMR , showing no coupling between the pyrazole methyl and thiazolopyrimidine protons. Reaction conditions (e.g., acidic vs. basic catalysts) influence isomer prevalence, with acetic acid favoring the E-isomer.

Solvent and Catalyst Screening

Comparative studies reveal that ethanol with ammonium acetate achieves higher yields (68%) than DMF or toluene. Catalysts like piperidine or morpholine result in side reactions, reducing purity.

Analytical Characterization

Property Data
Molecular FormulaC₂₇H₂₉N₅O₃S
Molecular Weight511.62 g/mol
IR (KBr)1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone), 1620 cm⁻¹ (C=N)
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, CH=N), 7.45–7.30 (m, 4H, Ar-H), 3.89 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ 165.3 (C=O), 154.1 (C=N), 142.7 (Ar-C)
HRMS (ESI)m/z 512.2021 [M+H]⁺ (calc. 512.2024)

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield Reaction Time Key Advantage
One-pot cyclocondensationEthyl acetoacetate, thiourea, aldehyde78%8 hoursReduced purification steps
Stepwise synthesisMethyl acetoacetate, chloroacetonitrile70%14 hoursBetter control over intermediates
Ammonium acetate-assistedThiazolopyrimidine, pyrazole aldehyde68%10 minutesRapid condensation

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing imine linkages may form during condensation. Using excess ammonium acetate suppresses this.

  • Ester Hydrolysis : The methyl ester is prone to hydrolysis under basic conditions. Maintaining pH < 7 during workup preserves integrity.

  • Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves closely eluting isomers .

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., ethanol vs. DMF) affects reaction rates and byproduct formation.
  • Temperature control during cyclization (80–100°C) minimizes side reactions .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity to >95% .

What spectroscopic and crystallographic methods are most effective for structural confirmation?

Basic Research Question
Spectroscopic Techniques :

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1600 cm⁻¹) groups .
  • NMR :
    • ¹H NMR : Methyl groups (δ 1.2–2.5 ppm), aromatic protons (δ 6.8–8.1 ppm), and pyrazole CH (δ 7.3–7.5 ppm) .
    • ¹³C NMR : Distinct signals for carbonyl carbons (δ 165–175 ppm) and sp² carbons (δ 110–150 ppm) .
      Crystallography :
  • Single-crystal X-ray diffraction (SXRD) with SHELX software resolves stereochemistry and validates the (E)-configuration of the exocyclic double bond .

Q. Reactivity Studies :

  • DFT Calculations : HOMO-LUMO gaps (ΔE ~4.5 eV) suggest moderate electrophilicity, favoring reactions with soft nucleophiles (e.g., thiols) .
  • Kinetic Experiments : Substituent bulkiness reduces reaction rates in SNAr mechanisms by 30–50% compared to unsubstituted analogs .

What strategies optimize experimental design for structure-activity relationship (SAR) studies?

Advanced Research Question

Fragment-Based Design : Replace the pyrazole group with bioisosteres (e.g., triazoles) to assess impact on biological activity .

Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases), prioritizing substituents with favorable ΔG values (< -8 kcal/mol) .

Parallel Synthesis : Generate analogs with systematic variations (e.g., –OCH₃, –NO₂) to correlate electronic effects with activity .

Example SAR Finding :
In pyrazolo-thiazolo-pyrimidine hybrids, electron-withdrawing groups at the phenyl ring enhance antimicrobial activity (MIC: 2–8 μg/mL) compared to electron-donating groups (MIC: 16–32 μg/mL) .

How are synthetic byproducts characterized, and what mechanistic insights do they provide?

Advanced Research Question
Byproduct Identification :

  • LC-MS/MS : Detect intermediates (e.g., open-chain thioureas) with m/z 350–400 .
  • X-ray Powder Diffraction (XRPD) : Identify crystalline impurities (<5% abundance) .

Q. Mechanistic Insights :

  • Byproducts like 7-methyl-3-oxo-2,3-dihydrothiazole suggest competing cyclization pathways under acidic conditions .
  • Kinetic trapping experiments (quenching at 30-second intervals) reveal intermediates, guiding optimization of reaction time and temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.